REACTION_CXSMILES
|
[CH:1]1[C:6]([N+:7]([O-])=O)=[CH:5][CH:4]=[C:3]([OH:10])[CH:2]=1.[CH3:11][C:12]([CH3:14])=O.[H][H]>[Pt]=O>[CH:12]([NH:7][C:6]1[CH:5]=[CH:4][C:3]([OH:10])=[CH:2][CH:1]=1)([CH3:14])[CH3:11]
|
Name
|
|
Quantity
|
0.18 mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1[N+](=O)[O-])O
|
Name
|
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 40.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |